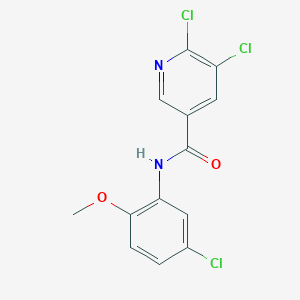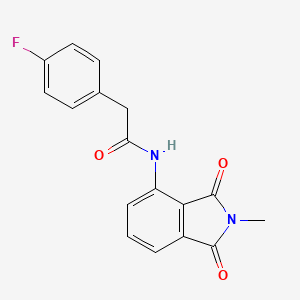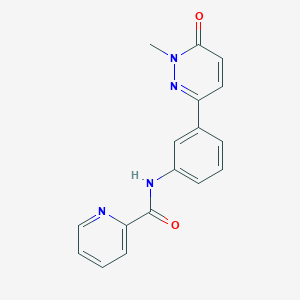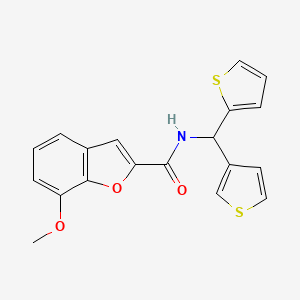
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H9Cl3N2O2 and its molecular weight is 331.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds, including those derived from pyridine, play a significant role in medicinal chemistry due to their diverse biological activities. For example, the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, has been reported, with these compounds demonstrating anti-inflammatory and analgesic activities. This suggests the potential for compounds like 5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide to serve as precursors or active ingredients in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Polymeric Materials and Nanotechnology
Pyridine derivatives also find applications in the synthesis of advanced polymeric materials. Research into new polyamides based on pyridine and aromatic diamines has contributed to the development of materials with potential applications in nanotechnology, electronics, and materials science. These polymers exhibit high yield, thermal stability, and solubility in polar solvents, indicating their suitability for various industrial applications (K. Faghihi & Zohreh Mozaffari, 2008).
Agricultural Chemistry and Pest Management
In the realm of agricultural chemistry, pyridine derivatives have been explored for their insecticidal properties. Studies on pyridine compounds against pests, such as the cowpea aphid, demonstrate the potential of these compounds to be developed into effective insecticides. This application is particularly relevant for compounds with specific functional groups that enhance their activity and selectivity towards target pests (E. A. Bakhite et al., 2014).
Electrochromic Materials and Electronic Applications
The development of electrochromic materials utilizing pyridine derivatives has been a focus of research, aiming at applications in smart windows, displays, and energy-efficient lighting. Novel aromatic polyamides incorporating pyridine units have shown promising electrochromic properties, suggesting the potential for the design of advanced materials for electronic and optoelectronic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-11-3-2-8(14)5-10(11)18-13(19)7-4-9(15)12(16)17-6-7/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORRPCIYCBALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)


![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)

![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

